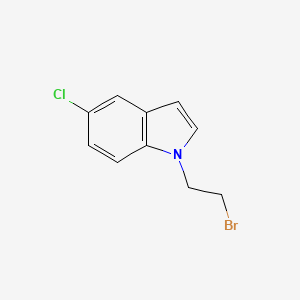

1-(2-Bromoethyl)-5-chloroindole

Descripción general

Descripción

“1-(2-Bromoethyl)-5-chloroindole” likely refers to a compound that contains an indole group, which is a significant structure in medicinal chemistry . Indole motifs are found in many natural products, bioactive alkaloids, and drugs .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-5-chloroindole” are not available, similar compounds such as “1-(2-Bromoethyl)naphthalene” and “2-(2-Bromoethyl)-1,3-dioxolane” have been synthesized using commercially available starting materials . The synthesis of these compounds often involves reactions with bromine or other halogens .Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethyl)-5-chloroindole” would likely be similar to that of other indole derivatives. For example, “1-(2-Bromoethyl)adamantane” has a molecular formula of C12H19Br . The structure of indole derivatives can be confirmed by techniques such as 1H NMR, 13C NMR, and IR spectra .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(2-Bromoethyl)-5-chloroindole is a compound that can be utilized in various synthetic pathways due to its halogenated structure, which makes it a versatile intermediate for chemical modifications and syntheses. In the field of organic chemistry, halogenated indoles are crucial for constructing complex molecules due to their reactivity and ability to participate in different types of chemical reactions.

Ring Halogenation Techniques : The study of halogenation reactions, such as those utilizing N-halosuccinimide and acidic catalysts, highlights the utility of halogenated compounds like 1-(2-Bromoethyl)-5-chloroindole in synthesizing mixed halogenated compounds. These methodologies are fundamental in creating derivatives with varied halogen atoms, offering a pathway to synthesize complex molecules with specific properties (Bovonsombat & Mcnelis, 1993).

Corrosion Inhibition : Derivatives of indole, including halogenated variants, have been studied for their applications as corrosion inhibitors. For example, 5-chloroindole has shown effectiveness in inhibiting corrosion of mild steel in acidic environments. This application is indicative of the potential utility of 1-(2-Bromoethyl)-5-chloroindole in similar corrosion inhibition contexts, especially in industrial settings where corrosion resistance is crucial (Moretti et al., 1996).

Advanced Material Synthesis

Organic Synthesis : The development of synthetic methodologies for indole derivatives, including the synthesis of 5-chloroindole and its analogues, showcases the role of halogenated indoles in the preparation of materials with potential applications in pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize these compounds on a large scale is crucial for their practical application in various fields (Keetha et al., 2011).

Catalysis and Green Chemistry : The exploration of transition-metal-free conditions for the synthesis of halogenated indoles, such as the Cs2CO3-promoted synthesis of 2-bromoindoles, highlights the growing importance of green chemistry principles in the synthesis of complex organic molecules. Such methodologies reduce the reliance on heavy metals and toxic reagents, aligning with the goals of sustainability and environmental protection (Li et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

The mode of action of 1-(2-Bromoethyl)-5-chloroindole involves a series of chemical reactions. The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s likely that the compound influences pathways involving electrophilic aromatic substitution . This process can affect various downstream effects, depending on the specific targets and their roles within the body.

Result of Action

The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing various physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromoethyl)-5-chloroindole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

1-(2-bromoethyl)-5-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVZXEIICYSHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCBr)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169674-07-1 | |

| Record name | 1-(2-bromoethyl)-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)

![2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2889963.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)

![3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2889966.png)

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)